Tasquinimod (ABR-215050; CAS number 254964-60-8; 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]1,2-dihydroquinoline-3-carboxamide) is a second-generation, orally active quinoline-3-carboxamide derivative. [ [], [], [], [] ] It falls under the classification of anti-angiogenic and immunomodulatory agents. [ [], [], [], [], [], [], [] ] Tasquinimod's primary role in scientific research is centered around its ability to inhibit tumor growth and metastasis by targeting the tumor microenvironment. [ [], [], [], [], [], [], [], [], [] ]
While the provided literature mentions Tasquinimod as a second-generation quinoline-3-carboxamide analog, specific details regarding its synthesis, technical details, or parameters are absent. [ [] ] Further research into publications focused on its chemical synthesis is necessary for a comprehensive analysis of its production.
Tasquinimod interacts with zinc-bound proteins, demonstrating low nanomolar affinity. [ [] ] Specifically, it binds to the regulatory Zn(2+) binding domain of histone deacetylase 4 (HDAC4). [ [], [], [] ] This interaction prevents the formation of HDAC4/N-CoR/HDAC3 complexes, crucial for epigenetic reprogramming in cancer cells. [ [], [] ]
Tasquinimod's primary mechanism of action involves targeting the tumor microenvironment, primarily through the inhibition of angiogenesis and immunomodulation. [ [], [], [], [], [], [], [] ] It achieves this by:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6